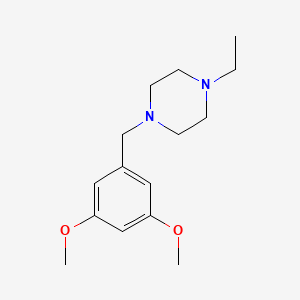![molecular formula C17H12N2OS B5644154 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B5644154.png)
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is a heterocyclic compound that has gained significant attention due to its potential applications in scientific research. This compound is a member of the imidazo[2,1-b][1,3]thiazole family, which is known for its diverse biological activities. In
Mecanismo De Acción
The mechanism of action of 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one is not fully understood. However, it is believed that this compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one are diverse and depend on the specific biological activity being studied. For example, in cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. In bacteria, it has been shown to disrupt the cell membrane and inhibit DNA synthesis. In viruses, it has been found to inhibit virus entry and replication. Finally, in inflammatory cells, it has been shown to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one in lab experiments is its diverse range of biological activities. This compound can be used to study various biological processes, including cancer cell growth, bacterial and viral infections, and inflammation. Additionally, the synthesis method for this compound is relatively simple, and the yield is typically high. However, one limitation of using this compound is that its mechanism of action is not fully understood. This can make it difficult to design experiments to study its biological activities.
Direcciones Futuras
There are several future directions for the study of 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one. First, further research is needed to fully understand its mechanism of action. This will enable researchers to design more targeted experiments to study its biological activities. Second, more studies are needed to explore the potential applications of this compound in the treatment of various diseases, including cancer, bacterial and viral infections, and inflammation. Finally, further research is needed to optimize the synthesis method for this compound to improve its purity and yield.
Métodos De Síntesis
The synthesis of 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one involves the reaction of 2-aminobenzonitrile and phenacyl bromide in the presence of potassium carbonate and dimethylformamide. The reaction proceeds through a cyclization process to form the desired compound. The yield of this synthesis method is typically high, and the purity of the final product can be improved through recrystallization.
Aplicaciones Científicas De Investigación
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has been found to exhibit a range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. Additionally, 5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one has been shown to have antiviral activity against herpes simplex virus type 1 and 2, as well as influenza virus. Finally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5,6-diphenylimidazo[2,1-b][1,3]thiazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c20-14-11-21-17-18-15(12-7-3-1-4-8-12)16(19(14)17)13-9-5-2-6-10-13/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVCSGZJKQCROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N2C(=C(N=C2S1)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-7-cyclopentyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5644085.png)


![1-methyl-5-[2-(morpholin-4-ylmethyl)phenyl]-1H-indazole](/img/structure/B5644103.png)
![N-{[(4-anilinophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5644110.png)

![(4aR*,8aR*)-2-(cyclopentylcarbonyl)-7-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5644126.png)
![5-[4-(benzyloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5644130.png)
![N-[2-(4-{[(3R*,4R*)-3-hydroxy-3,4-dimethyl-1-pyrrolidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5644133.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5644147.png)

![8-[(3-fluorophenyl)acetyl]-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5644162.png)
![9-{[4-(hydroxymethyl)-5-methylisoxazol-3-yl]carbonyl}-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5644164.png)
![4-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5644173.png)